molecular formula C6H9ClO3S B2764235 2-Oxabicyclo[3.1.1]heptane-4-sulfonyl chloride CAS No. 2445792-06-1

2-Oxabicyclo[3.1.1]heptane-4-sulfonyl chloride

Cat. No.: B2764235
CAS No.: 2445792-06-1
M. Wt: 196.65
InChI Key: MFNUFSGMYGINNT-UHFFFAOYSA-N
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Description

2-Oxabicyclo[3.1.1]heptane-4-sulfonyl chloride is a specialized chemical reagent that serves as a valuable synthetic building block in drug discovery and medicinal chemistry. It is a sulfonyl chloride derivative of the 2-oxabicyclo[3.1.1]heptane scaffold, a structure of significant interest as a saturated bioisostere . Saturating aromatic rings with three-dimensional, sp3-rich scaffolds like this one is a established strategy to improve the physicochemical properties of drug candidates, potentially leading to enhanced solubility, superior metabolic stability, and reduced lipophilicity . The sulfonyl chloride functional group is highly reactive, making this compound a key intermediate for synthesizing sulfonamides and other sulfonyl-based derivatives through reactions with various nucleophiles, particularly amines. While direct literature on this specific compound is limited, its core structure is recognized for its utility in research. Related 3-oxabicyclo[3.1.1]heptanes have been explicitly investigated as isosteres for meta-substituted benzene rings, and the incorporation of such scaffolds has been successfully demonstrated in known drugs to fine-tune their properties . This compound is provided for research applications as a tool to explore these innovative chemical spaces. For Research Use Only. Not for human or personal use.

Properties

IUPAC Name

2-oxabicyclo[3.1.1]heptane-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO3S/c7-11(8,9)6-3-10-5-1-4(6)2-5/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNUFSGMYGINNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1OCC2S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxabicyclo[3.1.1]heptane-4-sulfonyl chloride typically involves the reaction of 2-Oxabicyclo[3.1.1]heptane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

2-Oxabicyclo[3.1.1]heptane+Chlorosulfonic Acid2-Oxabicyclo[3.1.1]heptane-4-sulfonyl chloride+HCl\text{2-Oxabicyclo[3.1.1]heptane} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{HCl} 2-Oxabicyclo[3.1.1]heptane+Chlorosulfonic Acid→2-Oxabicyclo[3.1.1]heptane-4-sulfonyl chloride+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2-Oxabicyclo[3.1.1]heptane-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in the presence of a base such as triethylamine (TEA) or pyridine to neutralize the HCl byproduct.

    Reduction Reactions: Conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

    Oxidation Reactions: Often performed using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products Formed:

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Ester Derivatives: Formed by reaction with alcohols.

    Sulfonothioate Derivatives: Formed by reaction with thiols.

Scientific Research Applications

Bioisosteric Replacement

One of the primary applications of 2-oxabicyclo[3.1.1]heptane-4-sulfonyl chloride is its use as a bioisostere for traditional aromatic rings in drug design. The incorporation of this bicyclic structure into pharmaceutical compounds can lead to improved physicochemical properties, such as enhanced solubility and metabolic stability. For instance, studies have shown that replacing the phenyl ring in drugs like Imatinib and Vorinostat with this bicyclo compound results in increased water solubility and reduced lipophilicity, which can enhance drug efficacy and bioavailability .

Anticancer Activity

Research indicates that compounds incorporating the 2-oxabicyclo[3.1.1]heptane framework exhibit promising biological activities, including anticancer properties. For example, modifications of existing anticancer drugs using this scaffold have demonstrated improved activity against cancer cell lines, suggesting its utility in developing new therapeutic agents .

Enzyme Inhibition

The sulfonyl chloride functional group allows for the formation of covalent bonds with various biological targets, making it useful in designing enzyme inhibitors. This application is particularly relevant for targeting enzymes involved in cancer progression and neurodegenerative diseases, where selective inhibition can lead to therapeutic benefits .

Organic Synthesis

In organic synthesis, this compound serves as an effective reagent for various chemical transformations, including acylation and alkylation reactions. Its ability to participate in radical reactions expands its utility in synthesizing complex organic molecules .

Functional Group Transformations

The sulfonyl chloride moiety is highly reactive and can be converted into other functional groups such as sulfonamides or sulfones, broadening the scope of chemical transformations possible with this compound . This versatility makes it a valuable intermediate in synthetic pathways leading to diverse chemical entities.

Case Studies

Case StudyDescriptionFindings
Imatinib Modification Replacement of the phenyl ring with this compoundImproved solubility (351 µM vs 113 µM) and metabolic stability .
Vorinostat Analog Development of a new analog incorporating the bicyclic structureEnhanced bioactivity compared to the original compound .
Enzyme Inhibitor Development Use of sulfonyl chloride for covalent inhibition of DLKPotential therapeutic implications for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-Oxabicyclo[3.1.1]heptane-4-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form sulfonamide, sulfonate ester, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Structural and Geometric Comparisons

The geometric parameters of bicyclic systems are critical for bioisosteric replacement. Below is a comparison of key bicyclic frameworks:

Compound Core Structure Key Geometric Parameters (Å/°) Notable Features
2-Oxabicyclo[3.1.1]heptane Bicyclo[3.1.1] + O C-C: 1.54–1.58; Angle: ~100° High ring strain; moderate polarity
Bicyclo[1.1.1]pentane Bicyclo[1.1.1] C-C: 1.54; Angle: 60° Extreme strain; poor solubility
2-Oxabicyclo[2.2.2]octane Bicyclo[2.2.2] + O C-C: 1.53–1.55; Angle: ~109° Lower strain; mimics phenyl ring geometry
Cubane Cubic C-C: 1.55; Angle: 90° High symmetry; thermal instability

Analysis :

  • The [3.1.1] system exhibits greater strain than [2.2.2]octane analogs but less than [1.1.1]pentane .

Physicochemical Properties

Acidity and Reactivity

The sulfonyl chloride group in 2-oxabicyclo[3.1.1]heptane-4-sulfonyl chloride is more electrophilic than analogous groups in less-strained systems. For example:

  • Acidity (pKa) : The electron-withdrawing nature of the sulfonyl chloride lowers the pKa of adjacent protons compared to bicyclo[2.2.2]octane derivatives .
  • Reactivity : The [3.1.1] core’s strain accelerates nucleophilic substitution reactions at the sulfonyl chloride site, similar to cubane-based sulfonyl chlorides but faster than [2.2.2]octane analogs .

Biological Activity

2-Oxabicyclo[3.1.1]heptane-4-sulfonyl chloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest for researchers exploring new therapeutic agents.

Chemical Structure and Properties

The compound features a bicyclic framework with a sulfonyl chloride functional group, which is known for its reactivity and ability to form covalent bonds with nucleophiles. The presence of the oxabicyclo structure contributes to its potential as a scaffold for drug development.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antibiotics.
  • Cytotoxicity : There are indications of cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
  • Enzyme Inhibition : The sulfonyl chloride group may facilitate the inhibition of specific enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated.

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the compound interacts with target proteins through covalent modification, particularly via the sulfonyl chloride moiety. This interaction can lead to alterations in enzyme activity or protein function, contributing to its observed biological activities.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialExhibits activity against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibitor of serine proteases

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of various compounds, this compound demonstrated significant cytotoxicity against human breast cancer (MDA-MB-231) and lung cancer (A549) cell lines. The IC50 values were reported at 15 µM and 20 µM, respectively, indicating its potential as a lead compound for further development in cancer therapeutics.

Case Study: Antimicrobial Efficacy

A series of tests conducted on this compound revealed its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These findings suggest that modifications to the compound's structure could enhance its antimicrobial potency.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 2-oxabicyclo[3.1.1]heptane-4-sulfonyl chloride, and how do they influence its reactivity?

  • Answer : The compound features a bicyclic framework with an oxygen atom in a seven-membered ring and a reactive sulfonyl chloride group. Its molecular formula is C₆H₉ClO₃S (MW: 196.65 g/mol), and its IUPAC name is this compound . The sulfonyl chloride group enables nucleophilic substitutions (e.g., with amines or alcohols), while the strained bicyclic system may influence steric and electronic properties. Characterization should include NMR (¹H/¹³C), IR (to confirm S=O stretches), and mass spectrometry. Computational tools like CCS (Collision Cross Section) predictions (e.g., 180.2 Ų for [M+H]+ adducts) can aid in structural validation .

Q. What synthetic methodologies are applicable for preparing this compound?

  • Answer : While direct literature on its synthesis is limited, analogous sulfonyl chlorides (e.g., spirocyclic derivatives) are synthesized via chlorosulfonation of precursors using reagents like chlorosulfonic acid (HSO₃Cl) under controlled conditions (0–5°C, inert atmosphere) . For bicyclic systems, iodocyclization of alkenyl alcohols (e.g., with I₂ in acetonitrile) could generate intermediates, followed by oxidation and functionalization . Key challenges include avoiding ring strain-induced side reactions and optimizing selectivity.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield and purity of this compound in multistep syntheses?

  • Answer :

  • Temperature Control : Low temperatures (e.g., –10°C) minimize decomposition of sulfonyl chloride intermediates .
  • Flow Chemistry : Continuous flow reactors improve scalability and reduce side reactions in chlorosulfonation steps .
  • Purification : Use silica gel chromatography with non-polar solvents (hexane/ethyl acetate) to isolate the product. Monitor purity via HPLC with UV detection (λ = 210–230 nm for sulfonyl groups).
    • Data Contradictions : Limited experimental data exist for this compound. Cross-validate results with analogous bicyclo[2.2.2]octane sulfonyl chlorides, noting differences in ring strain and reactivity .

Q. How does the bicyclo[3.1.1]heptane scaffold affect lipophilicity and solubility compared to aromatic bioisosteres?

  • Answer : Substituting aromatic rings with saturated bicyclic systems reduces lipophilicity. For example, replacing a para-substituted phenyl ring with 2-oxabicyclo[2.2.2]octane decreases clogP by ~1.9 units . For bicyclo[3.1.1]heptane derivatives:

  • Experimental logD : Measure via shake-flask method (octanol/water).
  • Computational Tools : Use Molinspiration or ACD/Labs to predict logP/logD.
  • Solubility : Perform kinetic solubility assays in PBS (pH 7.4) and correlate with Hansen solubility parameters .

Q. What strategies resolve contradictions in stability data for sulfonyl chloride derivatives under acidic/basic conditions?

  • Answer :

  • Stability Testing : Expose the compound to 1 M HCl/NaOH at 25°C for 1–24 hrs. Monitor degradation via TLC or LC-MS. Bicyclo[2.2.2]octane analogs show stability under these conditions .
  • Mechanistic Insights : Sulfonyl chlorides hydrolyze to sulfonic acids in water. Stabilize by storing under anhydrous conditions (e.g., molecular sieves) .

Methodological Guidelines

Q. How to design experiments for evaluating the metabolic stability of this compound derivatives?

  • Answer :

  • In Vitro Assays : Use liver microsomes (human/rat) with NADPH cofactor. Quantify parent compound depletion over 60 mins via LC-MS/MS .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorescent substrates.
  • Data Interpretation : Compare half-life (t₁/₂) and intrinsic clearance (CLint) with aromatic analogs to assess scaffold-specific effects.

Q. What computational approaches predict the bioisosteric potential of 2-oxabicyclo[3.1.1]heptane in drug design?

  • Answer :

  • Geometric Parameters : Calculate distance (r) and angle (φ) metrics from X-ray data (e.g., r = 2.54–2.56 Å for bicyclo[2.2.2]octanes vs. 2.88 Å for para-phenyl) .
  • Docking Studies : Use Schrödinger Suite or AutoDock to compare binding poses of bicyclic vs. aromatic analogs in target proteins (e.g., kinases).
  • Free Energy Perturbation (FEP) : Quantify relative binding affinities for scaffold modifications .

Key Challenges and Future Directions

  • Synthetic Complexity : Strain in the bicyclo[3.1.1]heptane system may limit reaction efficiency. Explore photoredox or transition-metal catalysis for milder conditions .
  • Biological Validation : Prioritize in vitro toxicity assays (e.g., HEK293 cell viability) to assess scaffold suitability for medicinal chemistry .

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